3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
Description
3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride (CAS: CID 16780150) is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring. Its molecular formula is C₁₁H₁₂F₃NO·HCl, and its structure features a trifluoromethoxy-substituted benzyl group attached to the azetidine ring . The trifluoromethoxy group (OCF₃) enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. The compound’s SMILES notation is C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F, and its InChIKey is VLKLWKNAFARLJA-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9;/h1-4,9,15H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFQKCKJKRRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Azetidine Core: The azetidine ring is often accessed via nucleophilic substitution reactions or ring-closure methods starting from amino derivatives and epihalohydrins (e.g., epichlorohydrin or epibromohydrin) in inert solvents.
- 4-(Trifluoromethoxy)benzyl Halide: The arylmethyl substituent is introduced using benzyl halide derivatives substituted with trifluoromethoxy groups at the para position.
Synthetic Route Overview
A representative synthetic route involves:
- Nucleophilic Substitution: The azetidine nitrogen acts as a nucleophile reacting with the 4-(trifluoromethoxy)benzyl halide to form the N-benzylated azetidine intermediate.
- Salt Formation: The free base azetidine derivative is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- Purification: The hydrochloride salt is purified by crystallization from solvents such as ethyl acetate, isopropanol, or mixtures thereof, yielding a crystalline product of high purity.
Reaction Conditions and Parameters
- Solvents: Common solvents include inert organic solvents like dichloromethane, tetrahydrofuran, or acetonitrile for substitution reactions; polar solvents such as ethanol or isopropanol for salt formation and crystallization.
- Temperature: Reactions are typically conducted at ambient to moderate temperatures (0–50 °C) to optimize reaction rates and minimize side reactions.
- Reaction Time: Varies from several hours to overnight depending on reagent reactivity and scale.
- Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or moisture interference.
Data Table: Typical Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Benzylation | Azetidine + 4-(trifluoromethoxy)benzyl chloride | Dichloromethane | 20–25 | 4–8 | 70–85 | Stirring under inert atmosphere |
| Salt Formation | Free base + HCl (gas or solution) | Ethanol/isopropanol | 0–25 | 1–3 | Quantitative | Crystallization of hydrochloride |
| Purification | Recrystallization | Ethyl acetate/isopropanol | Ambient | 12–24 | >95 purity | Single or multiple recrystallizations |
Research Findings and Notes
- The presence of the trifluoromethoxy group on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which is significant in medicinal chemistry contexts.
- The azetidine ring synthesis and subsequent functionalization must be carefully controlled to avoid ring opening or polymerization.
- Crystallization of the hydrochloride salt is the preferred purification method, providing a stable, easily handled solid form.
- Patent literature (e.g., US8207355B2) describes analogous azetidine derivative preparations, emphasizing the use of inert solvents and controlled crystallization steps to obtain high-purity products.
- The synthetic methodology is scalable and adaptable to various substituted benzyl halides, allowing structural diversification.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound's structural features may lead to the development of novel pharmaceuticals, particularly in targeting specific biological pathways. The trifluoromethoxy group enhances metabolic stability and can improve bioavailability.
- Anticancer Agents : Preliminary studies suggest that azetidine derivatives can exhibit anticancer properties. This compound's ability to interact with biological targets could be explored for potential cancer therapies.
2. Biochemistry
- Enzyme Inhibition Studies : The compound can be used to investigate its effects on various enzymes, particularly those involved in metabolic pathways. Understanding these interactions can provide insights into drug design and enzyme regulation.
- Cell Culture Experiments : It can serve as an organic buffer in biological assays, facilitating cell culture and analysis in laboratory settings, which is critical for studying cellular responses to drugs.
3. Analytical Chemistry
- Mass Spectrometry : The predicted collision cross-section data indicates its suitability for analysis via mass spectrometry, which is essential for characterizing compounds in complex mixtures.
- Chromatographic Techniques : Its unique properties may also enhance separation techniques in chromatography, aiding in the purification of compounds during research.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine Hydrochloride
- Molecular Formula : C₁₁H₁₂F₃N·HCl
- Key Difference : Replaces the trifluoromethoxy (OCF₃) group with a trifluoromethyl (CF₃) group.
- This compound (TRC-T791405) is >95% pure and used in drug discovery .
3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride
- Molecular Formula: C₁₀H₁₂FNO·HCl
- Key Difference: Substitutes the benzyl-linked OCF₃ with a fluorophenoxy group (O-C₆H₄-F).
- Impact: The phenoxy linkage introduces rigidity and alters electronic properties, which may affect receptor binding. Molecular weight: 217.67 g/mol .
3-(4-Chlorophenoxy)azetidine Hydrochloride
- Molecular Formula: C₁₀H₁₃Cl₂NO₂
- Key Difference: Chlorophenoxy substituent instead of trifluoromethoxy-benzyl.
- Impact : The chlorine atom provides moderate electronegativity, but the absence of fluorine reduces metabolic resistance. Safety protocols emphasize avoiding skin contact due to toxicity risks .
Ring Size and Functional Group Analogues
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine Hydrochloride
- Molecular Formula: C₁₂H₁₄F₃NO·HCl
- Key Difference : Pyrrolidine (5-membered ring) vs. azetidine (4-membered).
- This compound (EN300-28263406) is used in medicinal chemistry libraries .
3-[3-(Trifluoromethyl)phenoxy]azetidine Hydrochloride
Table 1: Comparative Data for Azetidine Derivatives
Q & A
Q. How should researchers resolve discrepancies in reported solubility or stability data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
